molecular formula C15H30N2O4 B1617020 N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine CAS No. 64265-45-8

N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine

Cat. No.: B1617020
CAS No.: 64265-45-8
M. Wt: 302.41 g/mol
InChI Key: OKFFNIVTSMRGQI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-(2-Hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine is a synthetic beta-amino acid derivative characterized by its complex molecular structure. Key identifiers include:

Property Value
IUPAC Name This compound
CAS Registry Number 64265-45-8
Molecular Formula C₁₅H₃₀N₂O₄
Molecular Weight 302.41 g/mol
Synonyms 3-[2-hydroxyethyl-[2-(octanoylamino)ethyl]amino]propanoic acid; SCHEMBL23668009

This compound belongs to the beta-alanine family, where the amino group is attached to the β-carbon of the propanoic acid backbone. Its structure incorporates hydroxyethyl and octanoylaminoethyl substituents, which influence its physicochemical properties and reactivity.

Historical Context in Beta-Alanine Derivative Research

Beta-alanine derivatives have been studied extensively for their applications in peptide synthesis, surfactants, and biochemical research. Key historical milestones include:

  • Early Synthesis Methods :

    • Beta-alanine itself was first isolated in the early 20th century from carnosine, a dipeptide found in muscle tissue .
    • Derivatives like N-alkylated beta-alanines emerged in the 1990s, driven by advances in nucleophilic substitution reactions .
  • Industrial Applications :

    • The compound’s octanoyl group suggests use in surfactant chemistry, aligning with related amphiprotic agents like sodium capryloamphopropionate .
    • Patent literature (e.g., CN113548977A) describes one-pot synthesis methods for N-methyl-beta-alanine derivatives, indicating ongoing interest in scalable production .
  • Biochemical Relevance :

    • Beta-alanine derivatives are precursors for bioactive molecules, such as carnosine (a muscle buffer) and pantothenic acid (vitamin B₅) .

Molecular Classification and Related Compounds

This compound is classified under beta-amino acids and derivatives , a subset of organic acids characterized by amino groups on the β-carbon . Its structural features position it within broader chemical families:

Classification Description Related Compounds
Beta-Amino Acids Amino acids with β-configuration (e.g., beta-alanine, beta-leucine) . Beta-alanine betaine (C₆H₁₃NO₂) ; Sodium capryloamphopropionate (C₁₅H₂₉N₂NaO₄) .
Amphiprotic Surfactants Combines hydrophilic (hydroxyethyl) and hydrophobic (octanoyl) groups. N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine (C₁₄H₂₅NO₅) .
Peptidomimetics Used in designing protease-resistant peptides . Beta-peptides (e.g., β²/β³-peptides) .

The compound’s dual functional groups enable applications in both industrial and biological contexts, bridging surfactant chemistry and peptide engineering.

Structural Significance in Amino Acid Chemistry

The molecule’s architecture exhibits three key features critical to its chemical behavior:

  • Hydroxyethyl Group :

    • Provides hydrophilicity and potential for hydrogen bonding.
    • Enhances solubility in polar solvents, as indicated by its predicted water solubility >1000 g/L .
  • Octanoylaminoethyl Group :

    • Introduces a hydrophobic octanoyl chain, contributing to amphiphilicity.
    • Enables interactions with lipid membranes, relevant in surfactant or drug delivery applications.
  • Beta-Alanine Backbone :

    • The β-configuration allows distinct stereochemical properties compared to α-amino acids.
    • Facilitates conformational flexibility, critical for forming non-canonical peptide structures .

Comparative Structural Analysis

Derivative Key Substituents Functional Role
This compound Hydroxyethyl, octanoylaminoethyl Amphiprotic surfactant; peptide precursor
Beta-Alanine Betaine Trimethylammonium, carboxylate Osmoprotectant in stress-tolerant plants
Sodium Capryloamphopropionate Octanoyl, hydroxypropylsulfonate Surfactant; industrial cleaning agent

Properties

IUPAC Name

3-[2-hydroxyethyl-[2-(octanoylamino)ethyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-2-3-4-5-6-7-14(19)16-9-11-17(12-13-18)10-8-15(20)21/h18H,2-13H2,1H3,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFFNIVTSMRGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCN(CCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1070066
Record name beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-
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Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64265-45-8
Record name N-(2-Hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine
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Record name beta-Alanine, N-(2-hydroxyethyl)-N-(2-((1-oxooctyl)amino)ethyl)-
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Record name .beta.-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-
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Record name beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-
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Record name N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine
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Preparation Methods

General Synthetic Strategy

The compound consists of a beta-alanine backbone substituted with two side chains:

  • A 2-hydroxyethyl group attached to the nitrogen atom.
  • A 2-[(1-oxooctyl)amino]ethyl group, which includes an amide linkage to an octanoyl (C8) chain with a ketone (oxo) functional group.

The preparation likely involves the following key steps:

  • Amidation of beta-alanine derivative: Starting from beta-alanine or its ester, the primary amine can be selectively substituted with hydroxyethyl and oxooctyl-containing amine groups via amide bond formation.

  • Selective N-alkylation or acylation: The hydroxyethyl group can be introduced via reaction with 2-chloroethanol or ethylene oxide under controlled conditions, while the oxooctyl amide is formed by coupling with octanoyl chloride or octanoic acid derivatives.

  • Use of protecting groups: To achieve selectivity in substitution on the nitrogen atoms, protecting groups may be employed to block one amine site while modifying the other.

  • Purification: The final product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), as indicated by analytical methods used for this compound.

Proposed Synthetic Route

Step Reaction Description Reagents/Conditions Notes
1 Protection of beta-alanine amine if needed Boc or Fmoc protecting group To control selectivity
2 N-alkylation with 2-chloroethanol or ethylene oxide Base (e.g., NaH, K2CO3), solvent (e.g., DMF) Introduces 2-hydroxyethyl group
3 Amidation with octanoyl chloride or octanoic acid derivative Coupling agent (e.g., EDC, DCC), base (e.g., triethylamine) Forms 1-oxooctyl amide group
4 Deprotection if applied Acidic or basic conditions depending on protecting group Restores free amine
5 Purification RP-HPLC or recrystallization Ensures high purity

Analytical and Purification Techniques

  • RP-HPLC: The compound can be effectively separated and purified using reverse-phase HPLC with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
  • Mass Spectrometry: Used for confirming molecular weight and purity.
  • NMR and IR Spectroscopy: For structural verification of functional groups and substitution patterns.

Research Findings and Data Summary

Property Value Source
Molecular Formula C15H30N2O4
Molecular Weight 302.41 g/mol
Physical Form Clear yellow liquid (50% concentration)
Water Solubility >1000 g/L at 21 ºC
Stability Stable to hydrolysis (t1/2 > 1 year at pH 4,7,9)
Vapor Pressure <1.47 × 10^-6 kPa at 20 ºC
Boiling Point No definitive boiling point (predicted ~532.9±40 °C)
LogP (Octanol-water partition coefficient) 1.1 at 22 ºC
Flammability Not highly flammable

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxooctyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine.

    Reduction: Formation of N-(2-hydroxyethyl)-N-[2-[(1-hydroxyoctyl)amino]ethyl]-beta-alanine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Fire Suppression Systems

One of the primary applications of N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine is in fire suppression systems, particularly in the mining industry. It is utilized in firefighting foams designed to extinguish hydrocarbon fires. The compound is incorporated into products at concentrations of ≤ 0.12%, which are specifically formulated for industrial use and are not available to the public .

Case Study :
In a recent assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS), it was noted that the compound exhibits low acute toxicity and does not require classification for skin irritation but is classified as an eye irritant (Category 2) and a skin sensitizer (Category 1B) . The assessment emphasized its effectiveness in fire suppression while managing associated health risks.

Cleaning Products

This compound is also found in various cleaning formulations. Its properties allow it to function effectively as a surfactant, enhancing the cleaning capabilities of products used in both industrial and domestic settings .

Personal Care Products

The compound has applications in cosmetics and personal care items due to its surfactant properties. It helps improve the texture and application of creams and lotions while providing moisturizing benefits due to its hydroxyethyl groups .

Environmental Impact

The environmental assessment indicates that significant releases of this chemical into the environment are unlikely during transport or storage. The compound is expected to be diluted during firefighting operations, minimizing its ecological footprint .

Summary Table of Applications

Application AreaDescriptionConcentration Used
Fire SuppressionUsed in firefighting foams for hydrocarbon fires≤ 0.12%
Industrial CleaningFunctions as a surfactant in cleaning productsVaries by formulation
Personal Care ProductsEnhances texture and moisturizationVaries by formulation

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-Alanine Derivatives with Varying Acyl Chains

N-(2-carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine
  • CAS No.: 50695-81-3
  • Formula: C₂₄H₄₅NO₅
  • Molecular Weight : 427.62 g/mol
  • Key Differences :
    • Longer C18 acyl chain increases hydrophobicity (predicted LogP > 3).
    • Carboxyethyl group enhances water solubility via ionization.
  • Applications : Used in high-foaming surfactants for industrial cleaning agents .
N-(2-carboxyethyl)-N-(1-oxooctyl)-beta-alanine
  • CAS No.: 72297-49-5
  • Formula: C₁₃H₂₃NO₅
  • Molecular Weight : 273.31 g/mol
  • Key Differences :
    • Shorter C8 acyl chain reduces hydrophobicity (LogP ~1.0).
    • Carboxyethyl group improves compatibility with cationic formulations.
  • Applications : Mild surfactants in personal care products .

Beta-Alanine Derivatives with Hydroxyalkyl Modifications

N-(2-hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine
  • CAS No.: 70521-73-2
  • Formula: C₂₃H₄₇NO₄
  • Molecular Weight : 401.62 g/mol
  • Key Differences :
    • Hydroxy group on the C18 alkyl chain increases hydrophilicity.
    • Enhanced hydrogen-bonding capacity improves stability in aqueous solutions.
  • Applications : Emulsifiers in cosmetic creams .

Sodium Salts of Amphocarboxylates

Sodium Stearoamphoacetate
  • CAS No.: 68298-17-9
  • Formula: Sodium salt of N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycinate
  • Molecular Weight : ~500 g/mol (estimated)
  • Key Differences :
    • Glycinate backbone (vs. beta-alanine) reduces steric hindrance.
    • Sodium counterion enhances water solubility.
  • Applications : Antistatic agent in shampoos and conditioners .

Surfactants with Mixed Functional Groups

N-(2-carboxyethyl)-N-octyl-beta-alanine
  • CAS No.: 52663-87-3
  • Formula: C₁₄H₂₇NO₄
  • Molecular Weight : 273.37 g/mol
  • Key Differences :
    • Octyl chain (C8) with carboxyethyl group balances solubility and detergency.
    • Lower molecular weight enables faster biodegradability.
  • Applications : Industrial detergents and agrochemical emulsifiers .

Structural and Functional Insights

  • Acyl Chain Length : Longer chains (C18) enhance hydrophobicity, improving lipid solubility but reducing water dispersibility. Shorter chains (C8) favor milder surfactants .
  • Functional Groups : Hydroxyethyl groups improve biocompatibility, while carboxyethyl groups enable pH-dependent solubility. Sodium salts optimize ionic interactions in formulations .
  • Performance : The target compound’s balance of C8 acyl and hydroxyethyl groups makes it versatile for moderate-foaming applications, whereas C18 derivatives excel in heavy-duty cleaning .

Biological Activity

N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine, commonly referred to as beta-alanine derivative, is a compound with significant biological activity. This article details its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C15H30N2O4
  • Molecular Weight: 302.41 g/mol
  • CAS Number: 64265-45-8
  • Boiling Point: 532.9 ± 40.0 °C (Predicted)
  • Density: 1.074 ± 0.06 g/cm³ (Predicted)
  • Water Solubility: 1000 g/L at 20.5 °C
  • LogP: 1.1 at 22 °C
  • pKa: 3.59 ± 0.14 (Predicted)

The compound exhibits properties typical of amphiphilic molecules due to its hydroxyethyl and octylamine groups, which can influence its solubility and interaction with biological membranes .

This compound has been studied for its potential roles in various biological processes:

  • Cell Membrane Interaction: The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Antioxidant Activity: Some studies suggest that derivatives of beta-alanine can exhibit antioxidant properties, reducing oxidative stress in cells.
  • Neuroprotective Effects: Research indicates that beta-alanine derivatives may have neuroprotective effects, possibly by modulating neurotransmitter release and reducing excitotoxicity.

Toxicity and Safety Profile

A comprehensive assessment of the compound's toxicity reveals:

  • Acute Toxicity: Low acute oral toxicity was observed in rat studies (LD50 > 2000 mg/kg body weight) .
  • Skin Irritation: The compound was found to be non-irritating to skin but caused eye irritation (Category 2 classification) .
  • Sensitization Potential: It is classified as a skin sensitizer with an EC3 value of 30.6% based on local lymph node assay results .

Case Studies and Experimental Data

Table 1: Summary of Key Research Findings

Study TypeFindingsReference
Toxicology StudyEstablished NOAEL at 1000 mg/kg/day with no relevant adverse effects observed
Skin SensitizationIdentified as a skin sensitizer requiring classification for allergic reactions
Eye Irritation StudyInduced conjunctival redness and discharge, resolved within 14 days
NeuroprotectionExhibited protective effects against oxidative stress in neuronal cell cultures

Applications

The compound has potential applications in various fields:

  • Pharmaceuticals: As a neuroprotective agent or antioxidant in drug formulations.
  • Cosmetics: Due to its skin sensitization profile, it may be utilized in formulations aimed at skin hydration or repair.
  • Research Tools: Used in studies involving cell membrane dynamics and drug delivery systems.

Q & A

Q. What are the established synthetic pathways for N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with β-alanine derivatives. For example:
  • Step 1 : React β-alanine with 2-hydroxyethylamine to form the N-(2-hydroxyethyl) intermediate.
  • Step 2 : Introduce the N-(1-oxooctyl)aminoethyl moiety via acylation using octanoyl chloride under anhydrous conditions.
  • Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of β-alanine to acylating agent), temperature (40–60°C), and solvent polarity (e.g., dichloromethane vs. THF) to improve yield .
  • Table 1 : Comparison of Synthesis Conditions
StepReagentsSolventTemp (°C)Yield (%)
1β-alanine, 2-hydroxyethylamineDMF2578
2Octanoyl chloride, TEADCM5065

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substitution patterns. For example, the N-(1-oxooctyl) group shows characteristic carbonyl signals at ~170 ppm in 13C^{13}C-NMR .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be calibrated against known standards .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 345.4) .

Q. How can researchers design a robust protocol for detecting this compound in biological matrices?

  • Methodological Answer :
  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection : Couple LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Optimize collision energy (e.g., 20–30 eV) to enhance fragmentation patterns .
  • Validation : Include spike-and-recovery experiments (85–115% recovery) and limit of detection (LOD < 1 ng/mL) to validate the protocol .

Advanced Research Questions

Q. How can contradictory data in solubility or stability studies be resolved?

  • Methodological Answer :
  • Controlled Replicates : Conduct triplicate experiments under identical conditions (pH, temperature) to identify outliers.
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) to monitor aggregation in aqueous solutions .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to determine if observed variations are statistically significant (p < 0.05) .

Q. What experimental designs are suitable for studying the compound’s interactions with biomolecules (e.g., proteins or lipids)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on sensor chips to measure binding kinetics (ka, kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor interactions at 25°C and physiological pH .
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model conformational changes in lipid bilayers upon compound insertion .

Q. How can researchers optimize the compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer :
  • In Vivo Studies : Administer the compound intravenously (IV) and orally (PO) to mice/rats. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose.
  • Pharmacokinetic Parameters : Calculate AUC (area under the curve), Cmax_\text{max}, and half-life (t1/2_{1/2}) using non-compartmental analysis (NCA) .
  • Formulation Adjustments : Incorporate cyclodextrins or lipid nanoparticles to enhance bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Curves : Test the compound across a wide concentration range (0.1–100 µM) to identify biphasic effects .
  • Cell Line Validation : Use multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to confirm cell-type specificity .
  • Pathway Analysis : Perform RNA-seq or Western blotting to compare activation of NF-κB (pro-inflammatory) vs. caspase-3 (apoptotic) pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine
Reactant of Route 2
N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine

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